An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indazole-7-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Molecules incorporating this motif are not merely synthetic curiosities; they are at the core of numerous approved therapeutics and clinical candidates for treating conditions ranging from cancer to inflammatory disorders.[1] Ethyl 1H-indazole-7-carboxylate (CAS No. 885278-74-0) is a key heterocyclic building block that provides researchers with a strategic entry point into this valuable chemical space. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing the foundational knowledge necessary for its effective application in drug discovery and development.
Section 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and biological screening. Ethyl 1H-indazole-7-carboxylate is a stable, solid material under standard laboratory conditions. Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885278-74-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | Solid | N/A |
| Melting Point | 111-113 °C | [2] |
| Boiling Point | 353.9±15.0 °C (Predicted) | [3] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Methanol | General Knowledge |
| pKa | 12.47±0.40 (Predicted) | [4] |
Section 2: Spectroscopic Characterization
Structural verification is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for Ethyl 1H-indazole-7-carboxylate, providing a basis for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While a publicly available, experimentally verified spectrum for this specific isomer is not readily accessible, a detailed prediction based on established principles of indazole chemistry can be made.
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¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the ethyl ester group.
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Indazole Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions. The proton at C6, being ortho to the electron-withdrawing carboxylate group, would likely appear furthest downfield. The C3 proton will appear as a singlet, often downfield.
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N-H Proton: A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton on the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.
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Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.5-4.0 ppm and δ 1.5-1.0 ppm, respectively), showing the characteristic ethyl group splitting pattern.
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-
¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data, showing signals for all ten carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the highly deshielded region (δ ~165 ppm) corresponding to the ester carbonyl.
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Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. The carbon attached to the ester (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.
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Ethyl Ester Carbons: Two signals in the upfield region for the O-CH₂ (δ ~60 ppm) and the CH₃ (δ ~14 ppm) carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 1H-indazole-7-carboxylate would be characterized by the following key absorption bands:
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N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ due to the stretching vibration of the indazole N-H bond.
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C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl of the ethyl ester.
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C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
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C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region due to the C-O single bond of the ester group.
Section 3: Synthesis and Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.
Synthesis
While multiple routes to the indazole core exist, a common and effective strategy involves the diazotization of an appropriately substituted anthranilic acid derivative, followed by cyclization.[1] This approach offers a reliable pathway to 7-substituted indazoles.
Caption: General synthetic workflow for Ethyl 1H-indazole-7-carboxylate.
Exemplary Protocol: Synthesis via Diazotization-Cyclization
This protocol is a representative procedure adapted from general methods for indazole synthesis.[1][5]
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Esterification: Dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl 2-amino-3-methylbenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Diazotization: Dissolve the resulting ester in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
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Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. This step drives the intramolecular cyclization to form the indazole ring.
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Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 1H-indazole-7-carboxylate.
Chemical Reactivity: A Tale of Two Sites
The reactivity of Ethyl 1H-indazole-7-carboxylate is dominated by two key features: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic carbonyl of the ethyl ester. A critical consideration for synthetic chemists is the regioselectivity of reactions involving the pyrazole nitrogens (N-1 vs. N-2).
N-Alkylation: A Case of Electronic Control
Direct alkylation of the 1H-indazole core often leads to a mixture of N-1 and N-2 substituted products. However, the substitution pattern on the benzene ring plays a decisive role in directing the outcome. A comprehensive study on the N-alkylation of substituted indazoles revealed that the presence of an electron-withdrawing group, such as a methyl carboxylate, at the C-7 position confers excellent N-2 regioselectivity (≥96%).[6][7] This is a powerful and field-proven insight, allowing for the predictable synthesis of N-2 alkylated derivatives. This selectivity is attributed to electronic effects where the C-7 substituent influences the relative nucleophilicity of the two nitrogen atoms.[6][7]
Reactions at the Ester Group
The ethyl ester moiety is susceptible to standard ester transformations:
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Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding 1H-indazole-7-carboxylic acid.
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Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by standard amide coupling (e.g., using EDC, HOBt).
Caption: Key reaction pathways for Ethyl 1H-indazole-7-carboxylate.
Section 4: Applications in Drug Discovery
The primary value of Ethyl 1H-indazole-7-carboxylate lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its most prominent application is in the development of kinase inhibitors.
Intermediate for Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[8][9] It is a key mediator in both adaptive and innate immunity, and its aberrant activation is implicated in autoimmune diseases (like rheumatoid arthritis) and B-cell malignancies.[9] Consequently, Syk has emerged as a high-value therapeutic target.
Ethyl 1H-indazole-7-carboxylate is a documented precursor for the synthesis of novel pyrrolopyrazine derivatives that act as selective Syk inhibitors.[2] The indazole core serves as an effective hinge-binding motif, a common feature in many kinase inhibitors, while the 7-carboxylate position provides a handle for elaboration into more complex structures that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling and storage are essential for ensuring safety.
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Hazard Identification: While a specific, detailed safety data sheet for this compound is not universally available, related indazole derivatives are often classified as irritants. Users should assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Outlook
Ethyl 1H-indazole-7-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity—especially the electronically controlled N-2 selectivity in alkylation reactions—and its proven utility as a precursor to high-value kinase inhibitors make it an indispensable building block. As the demand for novel, selective kinase inhibitors continues to grow, the strategic importance of intermediates like Ethyl 1H-indazole-7-carboxylate is set to increase, paving the way for the development of next-generation therapeutics.
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